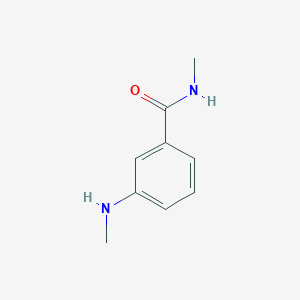
N-methyl-3-(methylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(methylamino)benzamide is an organic compound with the molecular formula C9H12N2O. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a benzene ring substituted with a methyl group and a methylamino group, along with an amide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(methylamino)benzamide can be achieved through various methods. One common approach involves the direct condensation of benzoic acids and amines. For instance, the reaction of 3-methylaminobenzoic acid with methylamine under appropriate conditions can yield this compound . This reaction can be facilitated by using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation, which provides a green and efficient pathway .
Industrial Production Methods
In industrial settings, the production of benzamides often involves the use of high-yielding and eco-friendly processes. The use of ultrasonic irradiation and recoverable catalysts can significantly enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-3-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-methyl-3-(methylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-methyl-3-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-methylbenzamide: Similar structure but lacks the methylamino group.
N-methyl-4-(methylamino)benzamide: Similar structure with the methylamino group at a different position.
N-methyl-3-(dimethylamino)benzamide: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
N-methyl-3-(methylamino)benzamide is unique due to the specific positioning of the methylamino group on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N-methyl-3-(methylamino)benzamide |
InChI |
InChI=1S/C9H12N2O/c1-10-8-5-3-4-7(6-8)9(12)11-2/h3-6,10H,1-2H3,(H,11,12) |
Clave InChI |
GAUPMKCSFPCUGP-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC(=C1)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


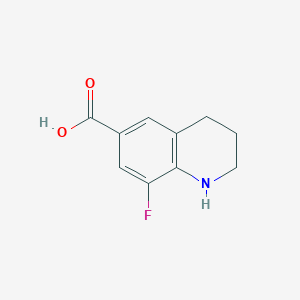
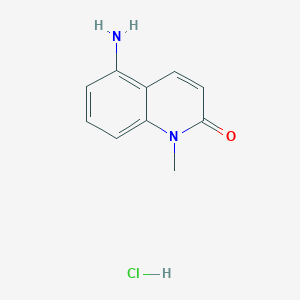
![7-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13207005.png)
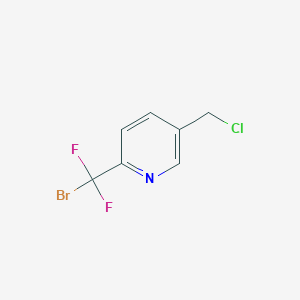

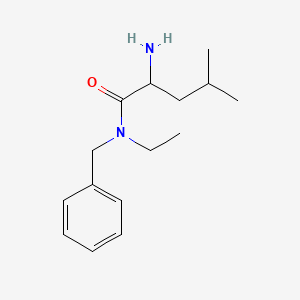
![2-[5-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13207040.png)
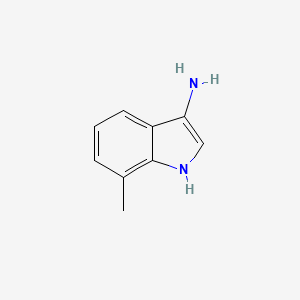

amine](/img/structure/B13207070.png)
![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)
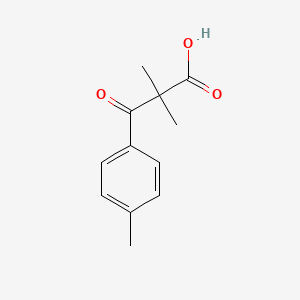

![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)
